molecular formula C12H10N2O3 B1281132 4-(Benzyloxy)-3-nitropyridine CAS No. 80352-64-3

4-(Benzyloxy)-3-nitropyridine

Cat. No. B1281132
CAS RN: 80352-64-3
M. Wt: 230.22 g/mol
InChI Key: CFFMSEFEPVFNSA-UHFFFAOYSA-N
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Description

“4-(Benzyloxy)-3-nitropyridine” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that it may have similar properties or behaviors to other benzyloxy compounds.



Synthesis Analysis

There is limited information available specifically on the synthesis of “4-(Benzyloxy)-3-nitropyridine”. However, related compounds have been synthesized through various methods. For instance, “4-(Benzyloxy)pyridine N-oxide” undergoes hydrogenation over palladium to afford pyridine1. It also participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines1. Another study discusses the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde3.



Molecular Structure Analysis

The molecular structure of “4-(Benzyloxy)-3-nitropyridine” is not explicitly available in the search results. However, related compounds such as “4-(Benzyloxy)pyridine N-oxide” have been characterized by various spectroscopic techniques (FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence), mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point)3.



Chemical Reactions Analysis

Specific chemical reactions involving “4-(Benzyloxy)-3-nitropyridine” are not detailed in the search results. However, “4-(Benzyloxy)pyridine N-oxide” is known to undergo hydrogenation over palladium to afford pyridine1. It also participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines1.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “4-(Benzyloxy)-3-nitropyridine” are not detailed in the search results. However, safety data sheets for related compounds often provide information on physical and chemical properties5.


Scientific Research Applications

Crystallography and Structural Analysis

4-(Benzyloxy)-3-nitropyridine and its derivatives have been extensively studied for their structural properties. One such derivative, 3-benzyloxy-2-nitropyridine, has been investigated through experimental methods like X-ray crystallography and theoretical approaches. These studies reveal the intricate molecular structure, including the electron–electron repulsions and the centrosymmetric π-stacking molecular pair found in the crystalline state. This understanding aids in the development of materials with specific physical and chemical properties (Sun et al., 2012).

Luminescent Properties in Coordination Compounds

Research on lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid, such as 3-nitro-4-benzyloxy benzoic acid, demonstrates the influence of electron-releasing and electron-withdrawing groups on the photophysical properties. These findings have significant implications in the field of material science, especially in developing materials with specific luminescent properties (Sivakumar et al., 2010).

Molecular Complexes and Interactions

The study of molecular complexes involving 4-(Benzyloxy)-3-nitropyridine derivatives offers insights into their potential as intermediates in chemical reactions. For instance, molecular complexes of 4-nitropyridine and 4-nitroquinoline N-oxides with boron trifluoride and hydrogen chloride provide valuable information on their roles as intermediates in SNAr reactions. Understanding these interactions is crucial for developing new synthetic pathways in organic chemistry (Nizhnik et al., 2008).

Safety And Hazards

Specific safety and hazard information for “4-(Benzyloxy)-3-nitropyridine” is not available in the search results. However, safety data sheets for related compounds recommend wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing67.


Future Directions

There is limited information available on the future directions of “4-(Benzyloxy)-3-nitropyridine”. However, research involving related compounds, such as ®-2-(4-(Benzyloxy)-3-nitrophenyl)oxirane, includes its application in asymmetric synthesis, catalysis, and drug development8.


Please note that this information is based on the available data and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or experts in the field.


properties

IUPAC Name

3-nitro-4-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-14(16)11-8-13-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFMSEFEPVFNSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507850
Record name 4-(Benzyloxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-nitropyridine

CAS RN

80352-64-3
Record name 4-(Benzyloxy)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-chloro-3-nitropyridine (30 g, 0.19 mol) was slowly added to a suspension of phenylmethanol (30 mL, 0.29 mol), K2CO3 (26.2 g, 0.19 mol and KOH (42.5 g, 0.76 mmol) in toluene (2 L) at 0° C. A catalytic amount of tris[2-(2-methoxyethoxyl)ethyl]amine was added to the reaction mixture, which was then stirred at room temperature for 2 hours. After filtration, the resulting filtrate was concentrated to give the crude product, which was crystallized from DCM/PE (1:5) to afford 4-(benzyloxy)-3-nitropyridine (27.3 g, yield: 62.7%). 1H-NMR (CDCl3, 400 MHz) δ 9.00 (s, 1H), 8.56 (d, J=6.0 Hz, 1H), 7.34˜7.43 (m, 5H), 7.03 (d, J=6.0 Hz, 1H), 5.29 (s, 2H). MS (M+H)+: 231.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
30 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step One
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Quantity
42.5 g
Type
reactant
Reaction Step One
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2 L
Type
solvent
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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